![molecular formula C24H27ClN4OS B2541925 N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide CAS No. 689265-97-2](/img/no-structure.png)
N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H27ClN4OS and its molecular weight is 455.02. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that they could be used in the treatment of conditions characterized by inflammation.
Anticancer Activity
Both indole and quinazoline derivatives have shown potential in the field of cancer research . They have been found to possess anticancer properties, suggesting their potential use in cancer treatment.
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV properties . This suggests that they could be used in the development of drugs for the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This suggests that they could be used in the treatment of conditions characterized by oxidative stress.
Antimicrobial Activity
Both indole and quinazoline derivatives have shown antimicrobial properties . This suggests their potential use in the treatment of various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular properties . This suggests that they could be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This suggests that they could be used in the treatment of diabetes.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide involves the reaction of 4-chlorophenethylamine with 2-thioxo-1,2-dihydroquinazoline-4-carbaldehyde to form an intermediate, which is then reacted with cyclohexanecarboxylic acid to yield the final product.", "Starting Materials": [ "4-chlorophenethylamine", "2-thioxo-1,2-dihydroquinazoline-4-carbaldehyde", "cyclohexanecarboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "diethyl ether", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)", "sodium chloride (NaCl)" ], "Reaction": [ "Step 1: Synthesis of intermediate", "- Dissolve 4-chlorophenethylamine (1.0 equiv) and 2-thioxo-1,2-dihydroquinazoline-4-carbaldehyde (1.1 equiv) in DMF.", "- Add TEA (1.2 equiv) and stir the mixture at room temperature for 24 hours.", "- Purify the crude product by column chromatography to obtain the intermediate.", "Step 2: Synthesis of final product", "- Dissolve the intermediate (1.0 equiv) and cyclohexanecarboxylic acid (1.1 equiv) in DMF.", "- Add DCC (1.2 equiv) and stir the mixture at room temperature for 24 hours.", "- Filter the precipitated dicyclohexylurea and wash the residue with diethyl ether.", "- Purify the crude product by column chromatography to obtain the final product.", "Step 3: Purification of final product", "- Dissolve the final product in a mixture of HCl and water.", "- Extract the product with diethyl ether.", "- Wash the organic layer with NaOH solution and brine.", "- Dry the organic layer over Na2SO4 and evaporate the solvent to obtain the pure final product." ] } | |
CAS RN |
689265-97-2 |
Molecular Formula |
C24H27ClN4OS |
Molecular Weight |
455.02 |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H27ClN4OS/c25-19-11-7-16(8-12-19)13-14-26-23(30)18-9-5-17(6-10-18)15-27-22-20-3-1-2-4-21(20)28-24(31)29-22/h1-4,7-8,11-12,17-18H,5-6,9-10,13-15H2,(H,26,30)(H2,27,28,29,31) |
InChI Key |
NFBVEMGVKJRFLK-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)NCCC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



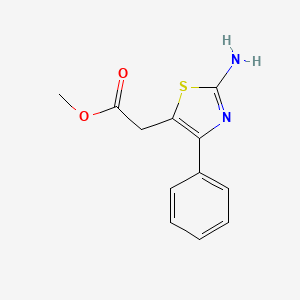
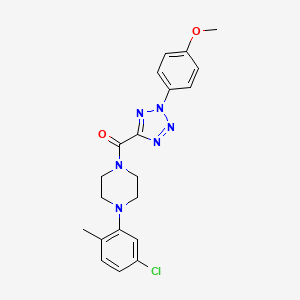

![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2541847.png)
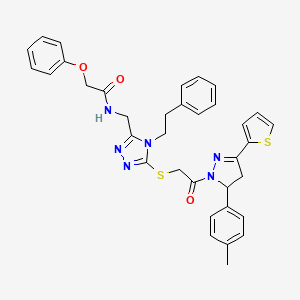
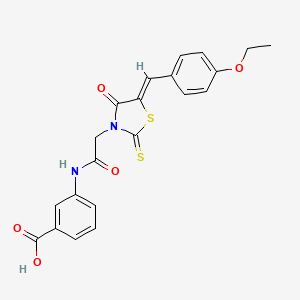
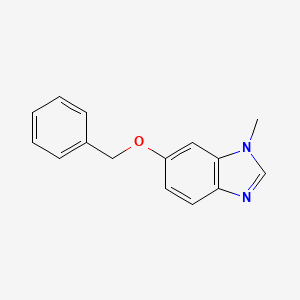
![2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2541853.png)
![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-5-bromopyrimidine](/img/structure/B2541855.png)
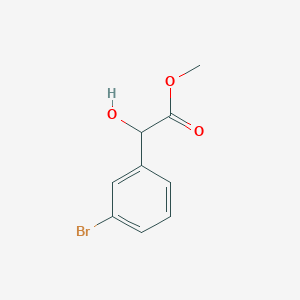

![1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2541858.png)

![(E)-N-[[3-(1-Cyanopropoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2541864.png)